molecular formula C9H10N4 B12272691 N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine

N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12272691
M. Wt: 174.20 g/mol
InChI Key: VVNDMKCNSSKFHU-UHFFFAOYSA-N
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Description

N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-one, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison: N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C9H10N4/c1-2-7(1)11-8-4-6-13-9(12-8)3-5-10-13/h3-7H,1-2H2,(H,11,12)

InChI Key

VVNDMKCNSSKFHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=CC=NN3C=C2

Origin of Product

United States

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